![molecular formula C22H22N2O3S2 B2627924 4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide CAS No. 923387-34-2](/img/structure/B2627924.png)
4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide
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Description
The compound “4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide” is a complex organic molecule. It contains a benzylthio group, a dihydrobenzo[b][1,4]dioxin ring, and a thiazol ring. These structural components suggest that it might have interesting chemical and biological properties .
Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
A study highlighted the environmentally benign procedure under microwave irradiation to synthesize 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide. These compounds, structurally related to the target molecule, showed significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Antitumor and Anticancer Activities
Another area of application is in the synthesis of novel compounds for antitumor and anticancer activities. Compounds with benzothiazole and dihydrobenzo[b][1,4]thiazepine moieties have been evaluated for their potential in treating various cancer types. A notable study synthesized a series of compounds that exhibited promising antitumor activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, demonstrating the potential of similar compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, et al., 2010).
Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment
Compounds bearing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors, with some derivatives showing highly potent DPP-IV inhibitory activity. This suggests a promising avenue for the development of new treatments for type 2 diabetes. For example, a study presented a compound that significantly reduced blood glucose excursion in an oral glucose tolerance test, highlighting the potential for diabetes management (Nitta, Fujii, Sakami, et al., 2008).
Synthesis of Cyclic Sulfonamides
Research into the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions involves compounds with structural similarities to the target molecule. These studies contribute to the development of new pharmacologically relevant derivatives with potential biological, medicinal, and industrial applications (Greig, Tozer, & Wright, 2001).
properties
IUPAC Name |
4-benzylsulfanyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-21(7-4-12-28-14-16-5-2-1-3-6-16)24-22-23-18(15-29-22)17-8-9-19-20(13-17)27-11-10-26-19/h1-3,5-6,8-9,13,15H,4,7,10-12,14H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPPXWIRQSHBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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